molecular formula C23H28N4O6 B14434881 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide CAS No. 78058-03-4

1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide

Cat. No.: B14434881
CAS No.: 78058-03-4
M. Wt: 456.5 g/mol
InChI Key: CMIPMRBTDIHEPP-BZSNNMDCSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group and multiple proline residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide typically involves the protection of amino groups, coupling reactions, and deprotection steps. One common method includes the use of benzyloxycarbonyl chloride to protect the amino group of proline, followed by coupling with other proline residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final deprotection step involves the removal of the benzyloxycarbonyl group under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) techniques allows for the rapid assembly of the peptide chain on a solid support, followed by cleavage and purification .

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact with its target without undergoing premature degradation. The proline residues can influence the compound’s conformation and binding affinity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide is unique due to its multiple proline residues, which can confer specific structural and functional properties. This makes it particularly useful in applications requiring precise control over peptide conformation and stability .

Properties

78058-03-4

Molecular Formula

C23H28N4O6

Molecular Weight

456.5 g/mol

IUPAC Name

benzyl (2S)-2-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C23H28N4O6/c24-20(29)16-8-4-12-25(16)21(30)17-9-5-13-26(17)22(31)18-10-11-19(28)27(18)23(32)33-14-15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14H2,(H2,24,29)/t16-,17-,18-/m0/s1

InChI Key

CMIPMRBTDIHEPP-BZSNNMDCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3C(=O)OCC4=CC=CC=C4)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCC(=O)N3C(=O)OCC4=CC=CC=C4)C(=O)N

Origin of Product

United States

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